molecular formula C12H13ClN2O3 B1359882 5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole CAS No. 1119449-59-0

5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B1359882
CAS No.: 1119449-59-0
M. Wt: 268.69 g/mol
InChI Key: WGMLYYJWWHILRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative characterized by a chloromethyl group at the 5-position and a 4-(dimethoxymethyl)phenyl group at the 3-position.

Properties

IUPAC Name

5-(chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-16-12(17-2)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMLYYJWWHILRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)C2=NOC(=N2)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (Model Compound)

A representative synthesis described by Leal et al. and corroborated by other studies involves the following:

Stage Reagents & Conditions Description
1 Benzamidoxime + Triethylamine in dichloromethane (DCM) Formation of amidoxime intermediate under mild base
2 Addition of chloroacetyl chloride in DCM at 0–20 °C Acylation to form intermediate
3 Reflux in toluene for 12 hours Cyclization to form 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole ring
  • Yield: Up to 99%
  • Physical form: White solid
  • Melting point: ~39 °C
  • Characterization: Confirmed by NMR and mass spectrometry

Adaptation for 5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole

The target compound differs by the presence of a 4-(dimethoxymethyl) substituent on the phenyl ring. This substituent can be introduced prior to oxadiazole formation by using the corresponding 4-(dimethoxymethyl)benzamidoxime as the starting amidoxime.

An efficient one-pot synthesis approach reported for 3-aryl-5-(dialkoxymethyl)-1,2,4-oxadiazoles involves:

  • In situ preparation of amidoximes from arylnitriles and hydroxylamine under solvent-free conditions at 150 °C with catalytic acetic acid.
  • Subsequent condensation with esters to form the dialkoxymethyl-substituted oxadiazoles.

This method is adaptable for the dimethoxymethyl group and can be modified to incorporate the chloromethyl group by employing chloroacetyl chloride or related reagents during cyclization.

The mechanism involves:

  • Formation of amidoxime intermediate from arylnitrile and hydroxylamine.
  • Acylation of amidoxime with chloroacetyl chloride to form an O-acylamidoxime intermediate.
  • Intramolecular cyclization under reflux conditions to yield the 1,2,4-oxadiazole ring with chloromethyl substitution.

For dialkoxymethyl-substituted derivatives, esters react with amidoximes to form O-acylamidoxime intermediates, followed by cyclization.

Method Starting Materials Key Reagents Conditions Yield Notes
Classical two-step synthesis Benzamidoxime or substituted benzamidoxime Triethylamine, chloroacetyl chloride, toluene reflux 0–20 °C addition, reflux 12 h Up to 99% Well-established for phenyl derivatives; adaptable for substituted phenyls
One-pot solvent-free synthesis Arylnitrile + hydroxylamine Acetic acid (catalyst), ester (for dialkoxymethyl), heat 150 °C 40 min amidoxime formation + cyclization High yields Efficient for dialkoxymethyl derivatives; can be modified for chloromethyl substitution
  • NMR Characterization:

    • $$^{1}H$$ NMR shows aromatic protons, chloromethyl singlet around 4.7 ppm, and dimethoxymethyl methoxy protons near 3.3–3.5 ppm.
    • $$^{13}C$$ NMR confirms oxadiazole carbons (~168–175 ppm) and methoxy carbons (~15–62 ppm).
  • Mass Spectrometry:

    • Molecular ion peak consistent with molecular weight (e.g., 268.69 g/mol for dimethoxymethyl derivative).
    • Fragmentation patterns support chloromethyl and oxadiazole ring presence.
  • Melting Points:

    • Pure compounds exhibit sharp melting points confirming purity (e.g., 38–40 °C for chloromethyl-phenyl oxadiazoles).
  • Yields:

    • Optimized conditions yield 86–99%, indicating high efficiency and reproducibility.

The preparation of this compound can be effectively achieved by adapting classical amidoxime cyclization methods with chloroacetyl chloride or by employing modern one-pot solvent-free syntheses involving arylnitriles and hydroxylamine. Both strategies provide high yields and purity, supported by comprehensive spectral and analytical data. The choice of method depends on available starting materials and desired scale, with the one-pot method offering a greener, more streamlined approach for dialkoxymethyl derivatives.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or primary amines under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, reduction may produce hydroxyl derivatives, and substitution reactions can result in various substituted oxadiazoles.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Oxadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds containing the oxadiazole ring exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that 1,3,4-oxadiazoles can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Activity
There is growing interest in the anticancer potential of oxadiazole derivatives. Several studies have reported that specific oxadiazole compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins. In vitro studies have shown that these compounds can effectively inhibit tumor growth in various cancer cell lines .

Anti-inflammatory Effects
Research has also indicated that oxadiazole derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, some studies have reported that certain 1,3,4-oxadiazoles can reduce inflammation in animal models of arthritis .

Synthetic Methodologies

The synthesis of 5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole typically involves several key steps:

  • Formation of the Oxadiazole Ring : The initial step often involves the reaction between hydrazides and carboxylic acids or acid chlorides.
  • Chloromethylation : The introduction of the chloromethyl group can be achieved through various methods such as the use of chloromethyl methyl ether.
  • Dimethoxymethyl Substitution : The final step usually involves substituting a dimethoxymethyl group on the phenyl ring to yield the desired compound .

Case Study 1: Antimicrobial Activity

A study published in a pharmaceutical journal investigated the antimicrobial properties of various oxadiazoles, including this compound. The results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

In another research article focusing on anticancer activities, this compound was tested against several cancer cell lines. The findings revealed that this compound could inhibit cell proliferation and induce apoptosis in a dose-dependent manner. This study underscores the importance of further exploring oxadiazole derivatives in cancer therapy .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, disrupting cell wall synthesis and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Key Observations:
  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce yields compared to phenyl derivatives (80% for phenyl vs. 48% for CF$_3$-phenyl), likely due to steric or electronic hindrance during cyclization.
  • Reactivity : The chloromethyl group at the 5-position is a reactive handle for further functionalization (e.g., nucleophilic substitution in ).
  • Dimethoxymethyl Group : The dimethoxymethyl substituent in the target compound may improve solubility compared to hydrophobic groups (e.g., trifluoromethyl), though direct data are lacking.

Physicochemical Properties

  • Solubility : Methoxy groups (as in the target compound) generally increase hydrophilicity, whereas trifluoromethyl or halogenated groups enhance lipophilicity.
  • Stability : Oxadiazoles with bulky substituents (e.g., piperidine in ) may exhibit lower thermal stability due to steric strain.

Drug Discovery Potential

  • Antimicrobials : While nitro-furyl and azetidine derivatives (e.g., ) are prioritized for antibacterial screens, the target compound’s dimethoxymethyl group may favor antifungal or antiparasitic applications.
  • Oncology : Analogous compounds (e.g., ) demonstrate that substituent polarity and aryl group planarity are critical for target engagement (e.g., TIP47 protein binding).

Biological Activity

5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Empirical Formula : C12H13ClN2O
  • Molecular Weight : 268.70 g/mol
  • CAS Number : [Not provided in the search results]

Anticancer Activity

Recent studies indicate that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A review highlighted that certain oxadiazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .

Anti-Tubercular Activity

Research has shown that oxadiazoles can act as effective anti-tubercular agents. In particular, derivatives with modifications at the 3 and 5 positions have been synthesized and tested against Mycobacterium tuberculosis. One study reported that a related compound exhibited an EC50 of 0.072 μM and favorable pharmacokinetic properties, indicating potential for further development as an anti-TB drug .

The mechanism by which oxadiazoles exert their biological effects often involves interaction with specific enzymes or receptors. For example, some derivatives have been identified as farnesoid X receptor (FXR) antagonists, which play a role in lipid metabolism and glucose homeostasis . This interaction can lead to downstream effects on gene expression related to metabolic diseases.

Synthesis of this compound

The synthesis of this compound typically involves a one-pot reaction using readily available starting materials. The general synthetic route includes:

  • Formation of amidoxime from corresponding carboxylic acids.
  • Cyclization with chloromethyl derivatives under acidic conditions.
  • Purification through recrystallization or chromatography.

This method allows for high yields and purity of the desired oxadiazole derivative .

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
Villemagne et al., 2020Anti-tubercularCompound showed effective inhibition against M. tuberculosis with an EC50 of 0.072 μM.
Parikh et al., 2020AnticancerDemonstrated significant cytotoxicity in various cancer cell lines with low micromolar IC50 values.
Kumar et al., 2021FXR AntagonismIdentified as FXR antagonists with potential implications in metabolic disease treatment .

Q & A

Q. What are the standard synthetic routes and characterization techniques for 5-(chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole and its analogues?

  • Methodological Answer: The compound is typically synthesized via condensation of substituted benzamidines with chloromethyl oxadiazole precursors under reflux conditions. Key steps include cyclization using hydrogen chloride in ethanol or toluene . Characterization involves IR spectroscopy (C-O-C and C=N stretches at 1250–1300 cm⁻¹ and 1600–1650 cm⁻¹, respectively), ¹H/¹³C NMR (e.g., chloromethyl protons at δ 4.7–5.0 ppm, aromatic protons at δ 7.3–8.0 ppm), and mass spectrometry (molecular ion peaks matching calculated molecular weights). Elemental analysis ensures purity (>95%) .

Q. How can reaction conditions be optimized to improve yields and purity during synthesis?

  • Methodological Answer:
  • Solvent selection: Use anhydrous toluene or THF to minimize side reactions .
  • Catalyst: Sodium hydride or Pd-based catalysts enhance cyclization efficiency .
  • Temperature control: Reflux at 80–100°C for 6–12 hours ensures completion (monitored via TLC, Rf = 0.3–0.5 in EtOAc/hexane) .
  • Workup: Purification via silica gel column chromatography (hexane:EtOAc gradients) achieves >90% purity .

Q. What purification methods are most effective for isolating 1,2,4-oxadiazole derivatives?

  • Methodological Answer:
  • Flash chromatography: Use silica gel with hexane:EtOAc (5:1 to 1:1) for baseline separation of analogues .
  • Recrystallization: Ethanol/water mixtures (3:1) yield high-purity crystals .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive 1,2,4-oxadiazole derivatives?

  • Methodological Answer:
  • Substituent variation: Replace the 3-aryl group with pyridyl or heterocyclic moieties to enhance apoptosis-inducing activity (e.g., 5-chlorothiophen-2-yl boosts caspase activation) .
  • Bioisosteric replacement: Substitute the chloromethyl group with trifluoromethyl or methoxy groups to improve metabolic stability .
  • In vitro assays: Use flow cytometry (cell cycle arrest in G1 phase) and caspase-3/7 activation assays to evaluate apoptosis .

Q. What computational strategies predict the binding interactions of 1,2,4-oxadiazoles with biological targets?

  • Methodological Answer:
  • Docking software: AutoDock4 with flexible side-chain sampling predicts interactions with targets like TIP47 (IGF II receptor binding protein) .
  • Molecular dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns trajectories .
  • Pharmacophore modeling: Identify critical hydrogen-bond acceptors (oxadiazole N-O) and hydrophobic pockets for lead optimization .

Q. How can contradictory biological activity data (e.g., cell line specificity) be systematically analyzed?

  • Methodological Answer:
  • Dose-response profiling: Compare IC50 values across cell lines (e.g., T47D breast cancer vs. HT-29 colorectal) to identify selectivity mechanisms .
  • Transcriptomics: RNA sequencing of responsive vs. non-responsive cells reveals differential expression of apoptosis-related genes (e.g., Bcl-2, Bax) .
  • Target validation: Use photoaffinity labeling (e.g., biotinylated probes) to confirm target engagement in specific cell types .

Q. What mechanistic insights explain unexpected reaction pathways, such as decyanation during synthesis?

  • Methodological Answer:
  • Kinetic studies: Monitor reactions at 25°C vs. 60°C with KCN; GC-MS detects cyanogen gas as a byproduct .
  • Isotopic labeling: Use ¹³C-KCN to track nitrile-to-alkane conversion via NMR .
  • Computational modeling: DFT calculations (Gaussian 09) identify transition states for C-CN bond cleavage .

Q. How can analogues be designed to enhance target specificity (e.g., kinase vs. receptor binding)?

  • Methodological Answer:
  • Fragment-based design: Introduce bulky substituents (e.g., tert-butyldimethylsilyl) to block off-target binding pockets .
  • Selectivity screens: Profile compounds against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Metabolic stability: Incorporate 4-(trifluoromethoxy)phenyl groups to reduce CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.